

(R)-(+)-3-Butyn-2-ol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-(+)-3-Butyn-2-ol

Cat. No.: B1348244

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CAS Number: 42969-65-3

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on **(R)-(+)-3-Butyn-2-ol**. This chiral alcohol is a versatile building block in organic synthesis, particularly valued for its role in creating enantiomerically pure compounds essential for pharmaceutical and fine chemical industries.

Physicochemical and Spectroscopic Data

(R)-(+)-3-Butyn-2-ol is a colorless to slightly yellow, clear liquid. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	42969-65-3	[1][2][3][4]
Molecular Formula	C ₄ H ₆ O	[1][3][4]
Molecular Weight	70.09 g/mol	[1][2][3]
Purity	≥ 98% (GC)	[1][3]
Appearance	Colorless, slightly orange or yellow clear liquid	[1][3]
Density	0.89 g/mL at 25 °C	[1][5]
Boiling Point	102 - 104 °C	[1]
Refractive Index	n ₂₀ /D = 1.426	[1][5]
Optical Rotation	[α] ₂₀ /D = +44 to +49 ° (neat)	[1]
Flash Point	26 °C	[1]
Storage Conditions	2 - 8 °C	[1]
Synonyms	(R)-(+)-1-Butyn-3-ol, (2R)-But-3-yn-2-ol	[1]

Applications in Synthesis

(R)-(+)-3-Butyn-2-ol is a critical intermediate in the synthesis of a variety of complex molecules.[2] Its chirality is leveraged to produce enantiomerically pure compounds, which is of paramount importance in drug development where stereochemistry dictates biological activity. [2]

Pharmaceutical Development

This compound serves as a vital intermediate in the synthesis of various pharmaceuticals.[2] For instance, it is a key building block in the production of Vorapaxar Sulfate, an antiplatelet agent used in managing cardiovascular diseases. Its use enhances the efficiency of drug formulation processes by providing a stereochemically defined starting material.[2]

Organic Synthesis

In organic chemistry, **(R)-(+)-3-Butyn-2-ol** is a valuable building block for creating complex molecules with specific functional groups.[2] It is utilized in asymmetric synthesis to introduce chirality, leading to the formation of enantiomerically pure products.[2] The presence of both a hydroxyl group and a terminal alkyne allows for a wide range of chemical transformations.

Experimental Protocols

Detailed methodologies for key experiments involving **(R)-(+)-3-Butyn-2-ol** and its derivatives are crucial for reproducible research. Below are representative experimental protocols.

Synthesis of (R)-4-Trimethylsilyl-3-butyn-2-yl Mesylate

This procedure details the conversion of a silyl-protected (R)-3-butyn-2-ol to its corresponding mesylate, a key step for subsequent nucleophilic substitution reactions.

Materials:

- (R)-4-trimethylsilyl-3-butyn-2-ol
- Dichloromethane (CH_2Cl_2)
- Triethylamine (Et_3N)
- Methanesulfonyl chloride (MsCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

Procedure:

- An oven-dried 500-mL round-bottom flask equipped with a magnetic stir bar and a rubber septum with a nitrogen inlet is charged with (R)-4-trimethylsilyl-3-butyn-2-ol (4.28 g, 30.1 mmol) and 350 mL of CH_2Cl_2 .
- The solution is cooled to $-78\text{ }^\circ\text{C}$.
- To this solution, Et_3N (8.50 mL, 61.0 mmol) is added, followed by methanesulfonyl chloride (5.23 g, 46.0 mmol).

- The solution is stirred for 1 hour at -78 °C.
- The reaction is quenched with 10 mL of saturated aqueous NaHCO₃ solution.
- The solution is allowed to warm to room temperature before being concentrated under reduced pressure by rotary evaporation to yield the crude product.^[3]

Asymmetric Hydrogenation for the Synthesis of a 3-Butyn-2-ol Derivative

This protocol describes the asymmetric synthesis of a chiral alcohol via the hydrogenation of a prochiral ketone.

Materials:

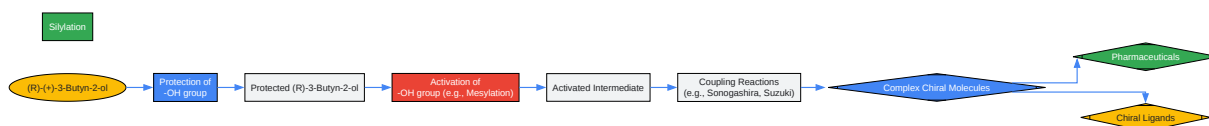
- 4-triisopropylsilyl-3-buten-2-one
- Isopropyl alcohol
- Ruthenium catalyst
- Dichloromethane (CH₂Cl₂)

Procedure:

- To a flask, add isopropyl alcohol (250 mL) and 4-triisopropylsilyl-3-buten-2-one (5.1 g, 22.7 mmol) via syringe.
- The ruthenium catalyst (180 mg, 0.3 mmol) is dissolved in a minimal amount of CH₂Cl₂ (~5 mL) and added to the reaction mixture in one portion by syringe.
- The mixture is stirred for 1.5 hours.
- The solvent is removed using a rotary evaporator (40 °C, water aspirator pressure).
- The resulting brown residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the alcohol product.^[4]

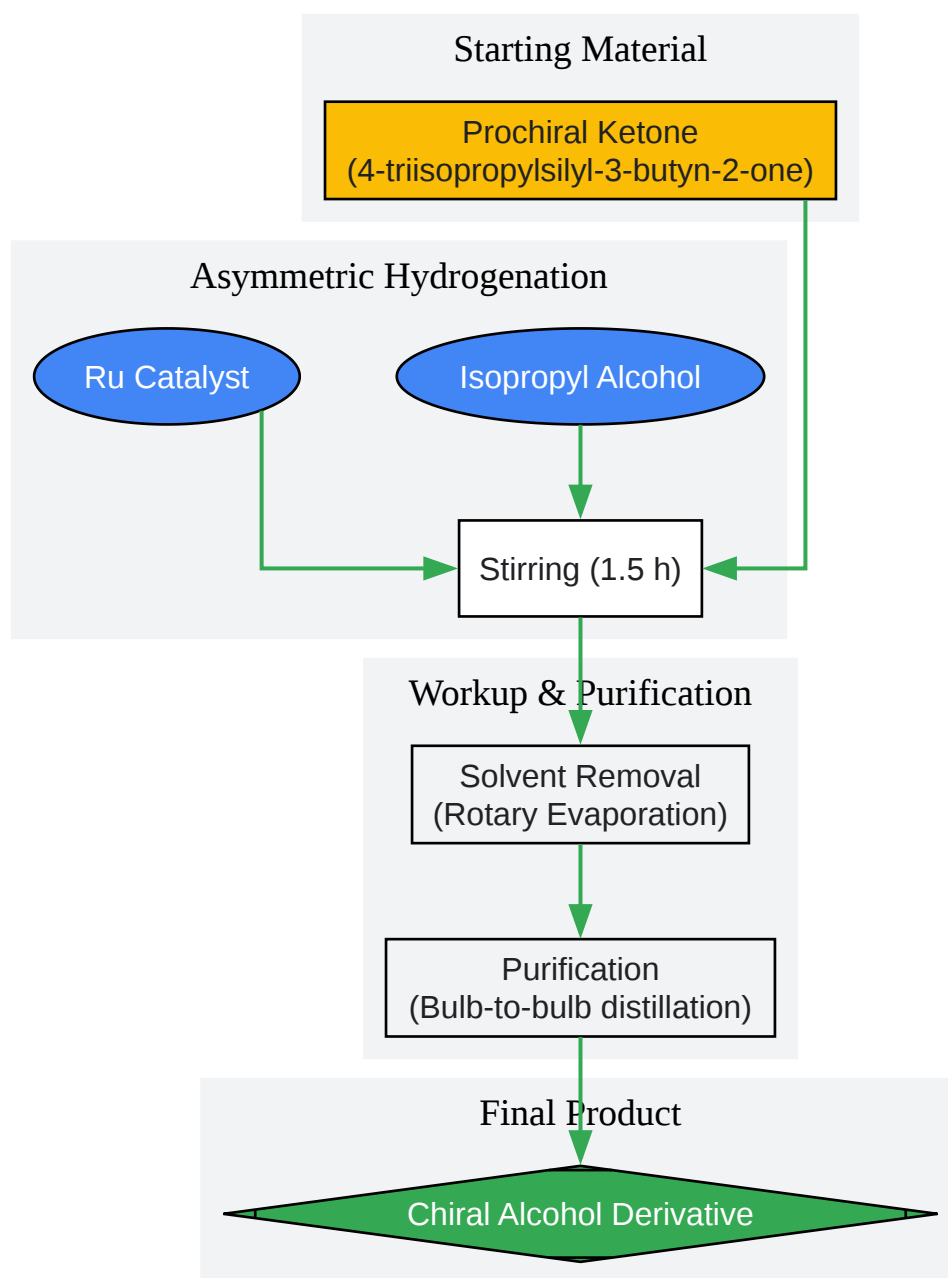
Synthetic Pathways and Workflows

The following diagrams illustrate the utility of **(R)-(+)-3-Butyn-2-ol** in synthetic organic chemistry.



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Caption: Synthetic utility of **(R)-(+)-3-Butyn-2-ol**.



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Caption: Workflow for asymmetric synthesis.

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